N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide
Description
N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide is a synthetic heterocyclic compound featuring a fused thienoquinoline scaffold substituted with an N-acetyl butanamide group. This structure combines pharmacophoric elements associated with bioactivity, including the tetrahydrothienoquinoline core (known for interactions with cholinergic and kinase pathways) and the acetylated side chain, which may influence pharmacokinetic properties like solubility and metabolic stability.
Properties
CAS No. |
138299-97-5 |
|---|---|
Molecular Formula |
C17H20N2O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide |
InChI |
InChI=1S/C17H20N2O2S/c1-3-6-15(21)19(11(2)20)16-12-7-4-5-8-14(12)18-17-13(16)9-10-22-17/h9-10H,3-8H2,1-2H3 |
InChI Key |
IVXHQLDRYHUFIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(C1=C2C=CSC2=NC3=C1CCCC3)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: This step involves the cyclization of appropriate precursors in the presence of catalysts such as palladium acetate and ligands like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) in a solvent like toluene.
Acetylation: The thienoquinoline core is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Butyramide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butyramide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetyl or butyramide groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butyramide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butyramide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The tetrahydrothienoquinoline scaffold is a versatile platform for drug discovery. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Tetrahydrothienoquinoline Derivatives
Pharmacokinetic and Physicochemical Properties
- Solubility : Coluracetam’s pyrrolidineacetamide group improves aqueous solubility (10 mM in DMSO), critical for oral bioavailability .
- Metabolic Stability: N-acetylated derivatives (e.g., target compound) may resist first-pass metabolism compared to primary amines like 5,6,7,8-tetrahydrothienoquinolin-4-amine ().
Biological Activity
N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide is a compound belonging to the thieno[2,3-b]quinoline family. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in medicinal chemistry and drug development. The specific focus of this article is to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : N-butanoyl-N-{5H,6H,7H,8H-thieno[2,3-b]quinolin-4-yl}acetamide
- Molecular Formula : C17H20N2O2S
- Molecular Weight : Approximately 320.42 g/mol
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phosphoinositide-specific phospholipase C-gamma (PLC-γ), which plays a crucial role in various cellular processes including proliferation and differentiation. This inhibition can lead to reduced cancer cell survival and proliferation .
- Induction of Apoptosis : Studies indicate that related thieno[2,3-b]quinoline derivatives induce apoptosis in various cancer cell lines. This is particularly relevant in the context of aggressive cancers such as triple-negative breast cancer .
- Alteration of Glycosphingolipid Expression : The compound may influence glycosphingolipid profiles associated with tumor progression, thereby affecting cancer stem cell populations .
Biological Activity Data
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits PLC-γ activity | |
| Cancer Stem Cell Reduction | Reduces percentage of cancer stem cells |
Case Studies
- Triple-Negative Breast Cancer : A study demonstrated that N-acetyl derivatives similar to this compound significantly reduced the viability of MDA-MB-231 and MCF-7 breast cancer cells. The mechanism involved apoptosis induction and inhibition of survival pathways linked to PLC-γ .
- Neuroprotection : Another investigation highlighted the neuroprotective effects of thienoquinoline derivatives in PC12 cells. These compounds promoted differentiation and survival under stress conditions, suggesting potential applications in neurodegenerative diseases .
Research Findings
Recent research has indicated that compounds within the thieno[2,3-b]quinoline class exhibit a broad spectrum of biological activities beyond anticancer effects:
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Certain thienoquinolines have demonstrated the ability to modulate inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
